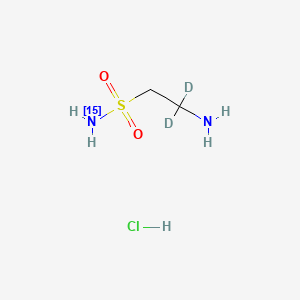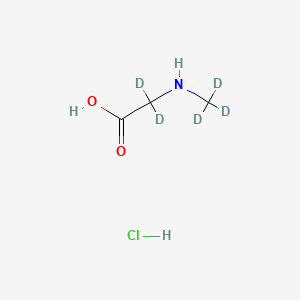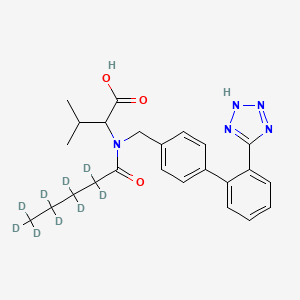
(Rac)-Valsartan-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Valsartan-d9 is a deuterated form of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The “d9” designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Valsartan-d9 typically involves the incorporation of deuterium into the Valsartan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Valsartan can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.
化学反应分析
Types of Reactions: (Rac)-Valsartan-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Deuterium atoms in the molecule can be replaced with other substituents through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Compounds with substituted deuterium atoms.
科学研究应用
(Rac)-Valsartan-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its effects on biological systems, particularly in understanding the role of deuterium in biological processes.
Medicine: Investigated for its potential therapeutic benefits in treating hypertension and heart failure, with a focus on its improved pharmacokinetic properties.
Industry: Utilized in the development of deuterated drugs, which can offer advantages such as increased metabolic stability and reduced toxicity.
作用机制
(Rac)-Valsartan-d9 exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor subtype. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms in this compound can enhance the drug’s stability and prolong its duration of action by slowing down metabolic degradation.
相似化合物的比较
Valsartan: The non-deuterated form of (Rac)-Valsartan-d9, used for the same therapeutic purposes.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: A compound with comparable therapeutic effects and pharmacological profile.
Uniqueness: this compound is unique due to its deuterium content, which can improve its pharmacokinetic properties compared to non-deuterated analogs. This can result in better therapeutic outcomes and reduced side effects, making it a valuable compound in the development of new medications.
属性
分子式 |
C24H29N5O3 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3,4D2,5D2,10D2 |
InChI 键 |
ACWBQPMHZXGDFX-XRIWPMIOSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
规范 SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


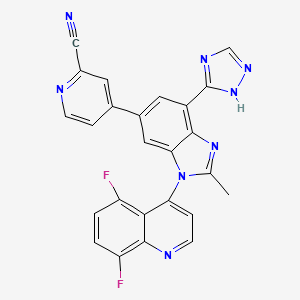

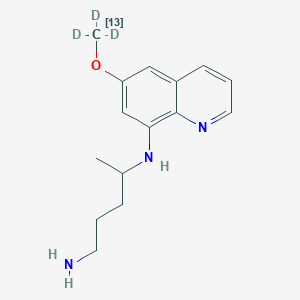
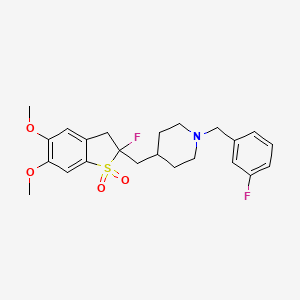
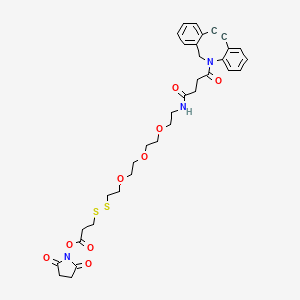
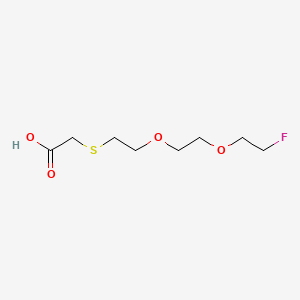
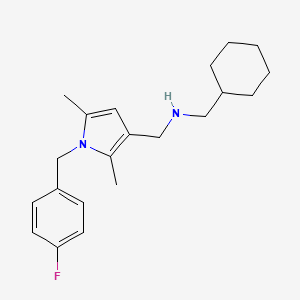
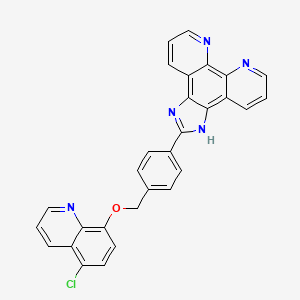
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
